molecular formula C21H14Br3N3O3 B11545988 2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

Cat. No.: B11545988
M. Wt: 596.1 g/mol
InChI Key: NPQWSUXINSUQAQ-NSKAYECMSA-N
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Description

2,4-DIBROMO-6-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple bromine atoms and a pyridine ring, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, the use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles and oxidizing agents. The reaction conditions can vary depending on the desired product, but typically involve mild temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: It can be used in the development of biologically active compounds and as a probe for studying biological processes.

    Industry: It can be used in the production of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The presence of bromine atoms and the pyridine ring contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DIBROMO-6-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENOL
  • 2,4-DIBROMO-6-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE

Uniqueness

Compared to similar compounds, 2,4-DIBROMO-6-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE is unique due to its specific structural features, such as the presence of multiple bromine atoms and the combination of a pyridine ring with a benzoate group

Properties

Molecular Formula

C21H14Br3N3O3

Molecular Weight

596.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C21H14Br3N3O3/c1-12-3-2-4-13(5-12)21(29)30-19-14(6-16(22)8-18(19)24)10-26-27-20(28)15-7-17(23)11-25-9-15/h2-11H,1H3,(H,27,28)/b26-10+

InChI Key

NPQWSUXINSUQAQ-NSKAYECMSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3=CC(=CN=C3)Br

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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